molecular formula C12H15FN2O3 B14858166 Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate

Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate

Cat. No.: B14858166
M. Wt: 254.26 g/mol
InChI Key: ABTGSFXUNAPSRQ-UHFFFAOYSA-N
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Description

Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15FN2O3 and a molecular weight of 254.26 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 6-fluoro-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (6-fluoro-4-formylpyridin-2-YL)methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its fluorine atom and formyl group make it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

tert-butyl N-[(6-fluoro-4-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(7-16)5-10(13)15-9/h4-5,7H,6H2,1-3H3,(H,14,17)

InChI Key

ABTGSFXUNAPSRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)C=O)F

Origin of Product

United States

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